Journal Name:Photochemical & Photobiological Sciences
Journal ISSN:1474-905X
IF:4.328
Journal Website:http://pubs.rsc.org/en/journals/journalissues/pp
Year of Origin:2002
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:176
Publishing Cycle:Monthly
OA or Not:Not
Surface Molecularly Imprinted Cellulose-Synthetic Hybrid Particles Prepared via ATRP for Enrichment of Flavonoids in Olive Leaf
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-03-13 , DOI: 10.1002/mren.202300011
Surface molecularly imprinted cellulose-synthetic hybrid particles are prepared via atom transfer radical polymerization (ATRP). The two-step process involves the immobilization of α-bromoisobutyryl bromide in the pristine microcrystalline cellulose, to generate ATRP macroinitiator particles, and then the creation of a crosslinked-imprinted shell in the particles surface considering ATRP of 4-vinylpyridine (4VP) and ethylene glycoldimethacrylate (EGDMA) with quercetin as imprinting template. Among the polymerization recipes tested, a system with ethanol as solvent preserves a final size of the hybrid particles suitable for application as adsorbent, while also incorporating the 4VP/EGDMA co-monomers. Testing of imprinted/non-imprinted particles for sorption/desorption of standard phenolic compounds shows the modification of the surface of the pristine cellulose and also the achievement of molecular imprinting (imprinting factor ≈2.6). Particles are used for the enrichment of flavonoids in olive leaf extracts and the special features of the developed molecularly imprinted adsorbents are again highlighted with this complex mixture of phenolic compounds. It is shown that production of fractions rich in luteolin-7-O-glucoside, apigenin-7-O-glucoside, or quercetin, among other flavonoids is possible (estimated enrichment factors up to 4). These results point up for the usefulness of natural-synthetic materials with processes to get high-added value compounds in the framework of circular bio-economy.
Detail
Functionalization of Polymer Networks to Target Trans-Resveratrol in Winemaking Residues Supported by Statistical Design of Experiments
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-01-07 , DOI: 10.1002/mren.202200076
The present work aims to produce functionalized polymer networks to target the bioactive molecule trans-resveratrol found in winemaking residues, specifically at grape stems. The synergistic choice of photoinitiation, polymerization composition, and molecular imprinting approach allows the functionalization of these materials. Experimental design is applied to methodically perform the syntheses. The amount of crosslinker, the total monomer's concentration, and the ratio of trans-resveratrol to the functional monomer 4-vinylpyridine (4VP) are the factors selected for this experimental design. The binding capacities and the selectivity of the synthesized materials are assessed through sorption experiments in acetonitrile and hydroalcoholic media. Consequently, a multivariate linear regression analysis leads to describe the uptake of trans-resveratrol by the materials in both media. The crosslinker content and the ratio of trans-resveratrol to 4VP are found to be impactful parameters while designing such materials. These studies allow the identification of working conditions for sorption/desorption processes combining a high retention capability of the adsorbents with selectivity. Furthermore, four materials are selected to enrich trans-resveratrol from grape stems extracts in a continuous process of solid-phase extraction. The results show that the functionalized materials are able to enrich 12-fold the content of trans-resveratrol in some fractions demonstrating the interest of such polymers.
Detail
Generalization and Evaluation of the Analytical Solution of Intraparticle Diffusion Models in Finite Batch Adsorption
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-05-18 , DOI: 10.1002/mren.202300018
In this paper, a detailed description of particle adsorption/diffusion model in batch systems is presented. The phenomenological equations are based on a mechanism combining mass transfer by convection from bulk phase to particle surface, intraparticle mass diffusion and equilibrium adsorption processes. The change of bulk and particle concentration is modeled through differential mass balance equations, leading to a system of one ordinary differential equation and one partial differential equation. When adsorption equilibrium follows a linear relationship, this system of equations can be solved by the Laplace transform method. The purpose of this paper is the development of a generalized analytical solution, that is rewritten specifically for each of the traditional particle shapes: slab, cylinder, and sphere. Finally, this analytical solution is evaluated through several simulations in different batch conditions and compared to simulated experimental data, showing the capability of this analytical solution to predict batch adsorption processes when adsorbate concentration is low. This result clearly indicates the feasibility of applying the analytical solution presented in this paper, which is based on phenomenological concepts, to describe the adsorption kinetics of processes, when the linear isotherm can be considered adequate to represent the adsorption equilibrium.
Detail
Macromol. React. Eng. 2/2023
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-04-17 , DOI: 10.1002/mren.202370003
Front Cover: This study deals with the development of a reaction kinetic model describing the inhibition mechanism of RAFT dispersion polymerization by oxygen and its application to investigate the effect of re-initiation on the synthesized polymer quality. The experimental validation of the kinetic model creates a functional digital twin, establishing a valid method for diblock copolymer synthesis from a non-successful polymerization attempt. This is reported by Emil Pashayev, Felix Kandelhard, and Prokopios Georgopanos in article number 2200068.
Detail
Mechanical Properties and Blocking Resistance of Films Cast from Core–Shell Latex Particles
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-04-15 , DOI: 10.1002/mren.202300021
The mechanical properties and blocking resistance of films cast from latex particles can be improved by addition of a reinforcing polymer of high modulus that acts as a “hard” phase. This work demonstrates that blocking resistance, a key performance parameter for use in coatings, of such films can be understood in terms of the relative contribution of the “hard” and “soft” components to the rheological properties of the material. In order to do so, representative latexes that contain a semicrystalline core of poly(stearyl acrylate) as a reinforcing phase and a shell of amorphous poly(styrene-co-butyl acrylate) are synthesized. By varying the composition of the amorphous phase (glass transition temperature, molar mass) and the relative amorphous/semicrystalline fraction, it is demonstrated that the improvement in blocking resistance is strongly correlated with the increase in the modulus of the material but is also affected by the dynamics of polymer diffusion of chains in the soft phase. This work allows to establish design rules for polymer and colloidal structures that can be targeted to maximize blocking resistance.
Detail
β-Myrcene Coordination Polymerization: Experimental and Kinetic Modeling Study
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2022-10-25 , DOI: 10.1002/mren.202200041
The present work presents phenomenological models to describe the coordination polymerization of β-myrcene using the Ziegler–Natta catalyst system composed by neodymium versatate (NdV3), diisobutylaluminum hydride (DIBAH), and dimethyldichlorosilane. The kinetic parameters required to simulate the reactions are estimated, and the amount of DIBAH used as a chain transfer agent (CTA) is obtained by a data reconciliation strategy since it can participate in side reactions. Several experiments are performed at different conditions to evaluate the impact of key operation variables on the control of monomer conversion and average molar masses. It is shown that the initial NdV3, β-myrcene, and DIBAH concentrations exert strong influences on the course of the polymerization. The kinetic mechanism of Coordinative Chain Transfer Polymerization (CCTP) fits well with the data of final average molar masses and monomer conversion, while the dynamic trajectories of these variables are fitted better by kinetic mechanisms of more conventional coordination polymerizations, considering site deactivation and termination by chain transfer. In all cases, the proposed models are able to predict the experimental data well after successful parameter estimation and reconciliation of CTA concentrations, indicating that the kinetic mechanism can be characterized by different kinetic regimes.
Detail
A Novel PolyHIPE-like Catalyst for Esterification Reactions: on the Synthesis of Sulfonated Poly(styrene-co-n-acylglycerol) and its Use for Efficient Conversion of Oleic Acid to Methyl Oleate
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2022-10-18 , DOI: 10.1002/mren.202200055
The current work describes the synthesis of a new polyHIPE-like sulfonated poly(styrene-co-n-acylglycerol) and its use as an efficient heterogeneous catalyst to convert oleic acid into methyl oleate in esterification reactions. This new environmentally friendly polymer incorporates n-acylglycerol macromonomer as a versatile strategy for glycerol valorization. Macroporous micrometric polymer particles are synthesized through suspension polymerization process without using porogenic agents. polyHIPE-like copolymers formed with different feed compositions of styrene and n-acylglycerol are chemically modified via sulfonation reactions to form a highly efficient catalyst for esterification of oleic acid to methyl oleate, exhibiting conversions lying in the interval from 52% to 96%, depending mainly on the amount of n-acylglycerol macromonomer into the copolymer chains. The experimental results indicate the great potential of this new heterogeneous catalyst based on modified poly(styrene-co-n-acylglycerol) to be successfully employed in esterification reactions of vegetable oils intended for the production of long chain alkyl esters of carboxylic acids, widely used as biofuels.
Detail
Monitoring of Emulsion Polymerization in the Presence of Ionic Liquids Using NIR Spectroscopy
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-03-14 , DOI: 10.1002/mren.202300009
Much effort has been done toward the development of new emulsifiers able to improve the latex stability. In this sense, ionic liquids based on imidazolium constitute a new category of stabilizer in study. Moreover, the near infrared (NIR) spectroscopy has been extensively investigated as a tool to follow the properties of polymerization reactions. In this study different ionic liquids are investigated as emulsifiers during the emulsion homopolymerization of the styrene and methyl methacrylate. A quantitative analysis method is developed to determine the properties of latex based on the joint use of the NIR spectra and partial least squares regression (PLS). Kinetic results indicate that the latex properties are greatly influenced by the type of ionic liquid. The current work shows that the NIR spectrophotometer can be successfully used for monitoring of the latex properties, enabling to track the polymerization dynamics even in the presence of ionic liquids.
Detail
Modeling and Parameter Estimation for Gas-Phase Polyethylene Product Properties Using Dynamic and Steady-State Data
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-01-15 , DOI: 10.1002/mren.202200067
Models are developed for gas-phase ethylene/1-hexene copolymerization using a 3-site hafnocene catalyst. The models accurately predict joint molecular weight distribution and copolymer composition data for 15 semibatch lab-scale copolymerization runs and 6 steady-state pilot-plant copolymerization runs, respectively. Kinetic rate constants and activation energies, which are common to both models, are estimated for the three types of active sites for each reaction in the kinetic scheme. Using parameter subset selection and estimation techniques, it is found that 34 of the 61 parameters should be estimated from the data. Incorporating the pilot-plant data allow for estimation of two parameters, a deactivation rate constant and a β-hydride elimination activation energy, that are not estimable using the lab-scale data alone. At the 95% confidence level, 25 of the 34 parameters are significantly different than zero, which is more than the 19 significant parameter estimates obtained from the lab-scale data alone. Good fits to the data are obtained, as are reliable predictions for a validation run not used in parameter estimation.
Detail
Polyethylene Slurries: Swelling and Solubility
Photochemical & Photobiological Sciences ( IF 4.328 ) Pub Date: 2023-04-05 , DOI: 10.1002/mren.202300020
The solubility of different alkanes in polyethylene (PE) of different densities, as well as the solubility of the polymers in the alkanes, and the degree of swelling of the powders are studied as a function of temperature. It is found that the solubility of linear low-density polyethylene (LLDPE) is as much as 6 times greater than that of high-density polyethylene (HDPE) at the same temperature, and that LLDPE swells at least 50% more than HDPE the same diluent at the same temperature. The breakthrough curves also show that lighter alkanes swell the PE more at a given temperature than heavier ones. Also, the breakthrough points (the temperature at which the swelling versus temperature curves change slope) occur at lower temperatures for PE of lower density. Gel formation is observed for medium and low density polyethylenes in pentane and hexane. This quantitative information will be useful in developing process models for different industrial polymerization processes, as particle swelling can have a significant impact on slurry viscosity and the flow stability and solids loading of commercial reactors.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.80 79 Science Citation Index Science Citation Index Expanded Not
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